3-chloro-2-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]oxy}-5-(trifluoromethyl)pyridine is a complex chemical compound with significant interest in scientific research and applications. Its molecular formula is , and it carries a molecular weight of approximately 345.63 g/mol. This compound is categorized under heterocyclic compounds due to its pyridine and pyrazole moieties, which are known for their diverse biological activities.
The compound is classified as an organofluorine compound due to the presence of trifluoromethyl groups, which enhance its chemical stability and lipophilicity. It is often used in pharmaceutical chemistry for the development of new therapeutic agents. The compound can be sourced from various chemical suppliers, including ChemBK and Chemsrc, where it is listed under different CAS (Chemical Abstracts Service) numbers, primarily 303144-60-7 .
The synthesis of 3-chloro-2-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]oxy}-5-(trifluoromethyl)pyridine typically involves multi-step reactions that include:
The synthesis may require specific reagents such as trifluoromethyl iodide for trifluoromethylation and chlorinating agents like thionyl chloride or phosphorus pentachloride for chlorination. Reaction conditions such as temperature, solvent choice, and reaction time are critical for optimizing yields and purity.
The molecular structure of 3-chloro-2-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]oxy}-5-(trifluoromethyl)pyridine features:
The structural representation can be depicted using SMILES notation: CC(C(F)(F)F)N1C(=O)C(Cl)=C(C(F)(F)F)C1
. X-ray crystallography or NMR spectroscopy could provide further insights into the three-dimensional arrangement of atoms within the molecule.
3-chloro-2-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]oxy}-5-(trifluoromethyl)pyridine can undergo various chemical reactions:
Reactions should be conducted under controlled conditions to prevent side reactions, particularly due to the presence of multiple reactive functional groups in the molecule.
The mechanism of action for compounds like 3-chloro-2-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]oxy}-5-(trifluoromethyl)pyridine often involves:
Research studies may provide quantitative data on binding affinities, efficacy, and selectivity towards various biological targets.
The physical properties of 3-chloro-2-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]oxy}-5-(trifluoromethyl)pyridine include:
Chemical properties include stability under standard laboratory conditions, reactivity towards nucleophiles, and susceptibility to hydrolysis under acidic or basic conditions.
This compound has potential applications in various fields:
CAS No.: 2697-85-0
CAS No.: 17084-02-5
CAS No.: 4579-60-6
CAS No.: 10304-81-1
CAS No.: 56742-44-0
CAS No.: 573-83-1